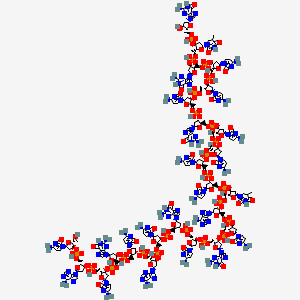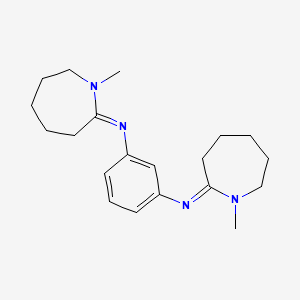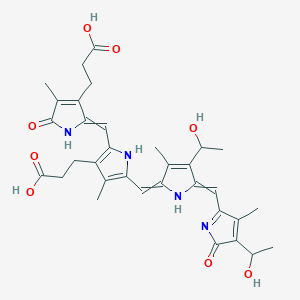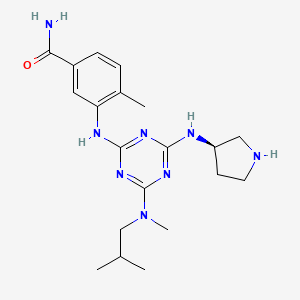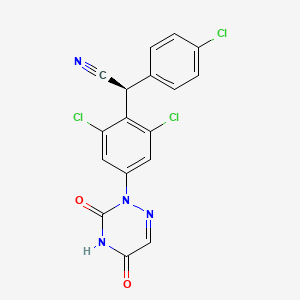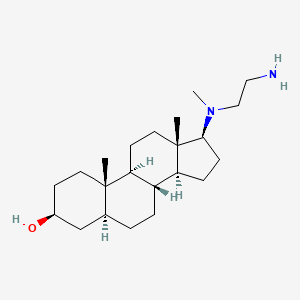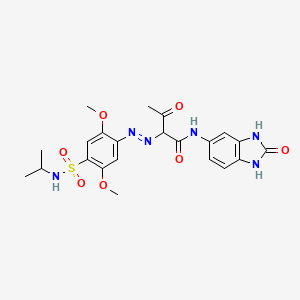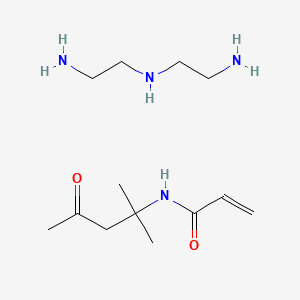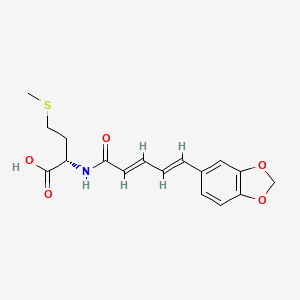
3-Hydroxybenzidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxybenzidine is an organic compound with the molecular formula C12H12N2O. It is a derivative of benzidine, characterized by the presence of a hydroxyl group at the third position of the benzidine structure. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Hydroxybenzidine can be synthesized through several methods. One common approach involves the reduction of 3-nitrobenzidine, which is then followed by a diazotization reaction and subsequent reduction to yield this compound . The reaction conditions typically involve the use of reducing agents such as sodium dithionite or iron powder under acidic conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reduction processes. The use of catalytic hydrogenation is also common, where hydrogen gas is used in the presence of a catalyst like palladium on carbon to reduce nitrobenzidine derivatives to this compound .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxybenzidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The compound can be further reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzidine derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxybenzidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential mutagenic and carcinogenic properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of polymers and as a precursor for various chemical compounds
Mecanismo De Acción
The mechanism by which 3-Hydroxybenzidine exerts its effects involves its interaction with cellular components. It can form reactive intermediates that bind to DNA, leading to mutagenic effects. The compound’s hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing various cellular pathways .
Comparación Con Compuestos Similares
Benzidine: Lacks the hydroxyl group present in 3-Hydroxybenzidine.
3,3’-Dichlorobenzidine: Contains chlorine atoms instead of a hydroxyl group.
4-Aminobiphenyl: Similar structure but lacks the hydroxyl group.
Uniqueness: this compound is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Propiedades
Número CAS |
3366-54-9 |
|---|---|
Fórmula molecular |
C12H12N2O |
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
2-amino-5-(4-aminophenyl)phenol |
InChI |
InChI=1S/C12H12N2O/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7,15H,13-14H2 |
Clave InChI |
CSXIQWQKAJYFAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



